An In-depth Technical Guide to 2-Methylbutyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Methylbutyl 4-methylbenzenesulfonate, a key reagent in organic synthesis. We will delve into its chemical...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methylbutyl 4-methylbenzenesulfonate, a key reagent in organic synthesis. We will delve into its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and its applications, with a focus on providing actionable insights for laboratory and developmental work.
Introduction: A Versatile Tosylate Ester
2-Methylbutyl 4-methylbenzenesulfonate, also known as 2-methylbutyl tosylate, is a sulfonic acid ester. The presence of a tosyl group makes it an excellent leaving group in nucleophilic substitution reactions, a fundamental transformation in organic chemistry. This reactivity profile makes it a valuable building block in the synthesis of a wide range of organic molecules, from pharmaceuticals to materials.
A critical feature of this compound is the stereochemistry at the 2-position of the butyl group. This gives rise to enantiomeric forms, with the (S)-enantiomer being particularly significant in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule.[1]
Chemical Identifiers and Physicochemical Properties
Accurate identification and understanding of the physical properties of a reagent are paramount for its effective and safe use. 2-Methylbutyl 4-methylbenzenesulfonate is identified by several key numbers and notations. It is important to distinguish between the racemic mixture and the specific stereoisomers.
Synthesis Protocol: Tosylation of 2-Methyl-1-butanol
The most common method for preparing 2-Methylbutyl 4-methylbenzenesulfonate is through the tosylation of 2-methyl-1-butanol. This reaction involves the formation of an ester linkage between the alcohol and p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which neutralizes the hydrochloric acid byproduct.
Reaction Setup: A clean, dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 2-methyl-1-butanol (1.0 equivalent) and anhydrous pyridine (2.0-3.0 equivalents) as the solvent and base. The flask is cooled in an ice bath to 0°C.
Reagent Addition: p-Toluenesulfonyl chloride (1.1-1.2 equivalents) is added portion-wise to the stirred solution, ensuring the temperature is maintained at 0°C. The slow addition is crucial to control the exothermic nature of the reaction.
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to stir at 0°C for several hours and then gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, the mixture is poured into ice-cold dilute hydrochloric acid to neutralize the excess pyridine. The aqueous layer is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-Methylbutyl 4-methylbenzenesulfonate.
Physical properties of 2-Methylbutyl tosylate for research
An In-depth Technical Guide to the Physical Properties of 2-Methylbutyl Tosylate for Research Professionals Introduction 2-Methylbutyl tosylate, a sulfonate ester, is a pivotal intermediate in organic synthesis, valued f...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical Properties of 2-Methylbutyl Tosylate for Research Professionals
Introduction
2-Methylbutyl tosylate, a sulfonate ester, is a pivotal intermediate in organic synthesis, valued for its role in constructing complex molecular architectures. Its utility stems from the transformation of the hydroxyl group of 2-methyl-1-butanol into a tosylate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2] This conversion is fundamental in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals where precise molecular manipulation is paramount.[2] By facilitating efficient substitutions with a wide array of nucleophiles, 2-methylbutyl tosylate serves as a key building block for introducing the 2-methylbutyl moiety into target molecules.[1] This guide offers a comprehensive overview of the core physical properties, synthesis, and handling of 2-Methylbutyl tosylate, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
A thorough understanding of the physical properties of 2-Methylbutyl tosylate is essential for its effective use in experimental design. These properties dictate the choice of solvents, reaction conditions, and purification methods. The data presented below is for the closely related (S)-2-Methylbutyl p-toluenesulfonate, which serves as a reliable reference.
The structural elucidation of 2-Methylbutyl tosylate relies on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, its expected spectroscopic characteristics can be inferred from its structure.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the tosyl group (typically two doublets in the range of 7.3-7.8 ppm), a singlet for the methyl group on the benzene ring (around 2.4 ppm), and signals for the 2-methylbutyl group, including a doublet for the CH₂O protons.
¹³C NMR Spectroscopy : The carbon NMR would reveal signals for the aromatic carbons, the methyl carbon of the tosyl group, and the five distinct carbons of the 2-methylbutyl chain.
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands for the S=O stretching of the sulfonyl group (typically around 1350 and 1175 cm⁻¹), and C-O stretching.
Mass Spectrometry : The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to its molecular weight.
Synthesis and Purification
The synthesis of 2-Methylbutyl tosylate is a standard procedure in organic chemistry, involving the reaction of 2-methyl-1-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[6] This reaction converts the alcohol's poorly leaving hydroxyl group into a highly effective tosylate leaving group.[1][7]
General Experimental Protocol for Tosylation
Reaction Setup : To a solution of 2-methyl-1-butanol (1.0 eq.) in a dry solvent such as dichloromethane (DCM) or pyridine at 0 °C, add a base like triethylamine (1.5 eq.) or use pyridine as both the solvent and base.[6][8]
Addition of Tosyl Chloride : Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[7][8]
Reaction Progression : Allow the reaction to stir at 0 °C for a few hours, then warm to room temperature and continue stirring overnight. The progress can be monitored by Thin Layer Chromatography (TLC).[7][8]
Workup : Quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.[6][7]
Isolation : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Methylbutyl tosylate.[7][8]
Purification : The crude product can be purified by column chromatography on silica gel.[7]
Caption: General workflow for the synthesis of 2-Methylbutyl tosylate.
Reactivity and Applications in Drug Development
The tosylate group is an exceptional leaving group due to the ability of the resulting p-toluenesulfonate anion to delocalize its negative charge through resonance, thus stabilizing it.[1] This property makes tosylates like 2-Methylbutyl tosylate highly susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. This reaction proceeds with an inversion of stereochemistry at the carbon center, providing a reliable method for stereospecific synthesis.[9]
In the context of drug development, this reactivity is harnessed to introduce the 2-methylbutyl group into a lead compound to modulate its pharmacokinetic or pharmacodynamic properties. The lipophilicity of the 2-methylbutyl group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide serves as a high-level technical whitepaper for researchers and drug development professionals. It synthesizes safety, toxicology, and analytical stewardship for 2-Methylbutyl 4-methylbenzenesulfonate , a comp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a high-level technical whitepaper for researchers and drug development professionals. It synthesizes safety, toxicology, and analytical stewardship for 2-Methylbutyl 4-methylbenzenesulfonate , a compound frequently encountered as a Potentially Genotoxic Impurity (PGI) in pharmaceutical synthesis.
Executive Summary
2-Methylbutyl 4-methylbenzenesulfonate (also known as 2-Methylbutyl tosylate) is an alkyl sulfonate ester.[1] In the context of pharmaceutical development, it is primarily classified as a mutagenic structural alert under ICH M7 guidelines. Unlike benign solvents or reagents, this compound possesses intrinsic alkylating activity, capable of transferring the 2-methylbutyl group to nucleophilic centers on DNA (e.g., N7-guanine).
This guide moves beyond standard GHS classifications to provide a risk-based framework for handling, containment, and quantification at trace (ppm) levels.
Part 1: Critical Chemical Identity & Physicochemical Profile
Understanding the physical state and reactivity profile is the first line of defense. This compound is generally a viscous liquid at room temperature and is distinct from its solid parent, p-toluenesulfonyl chloride.
Expert Insight: Standard nitrile gloves are often insufficient for alkyl tosylates due to the compound's lipophilicity. They can permeate thin nitrile in minutes.
Hierarchy of Controls
Engineering: Handle exclusively in a chemical fume hood or glovebox. Use closed-system transfers where possible.
PPE Strategy:
Gloves: Double-gloving recommended. Inner layer: Laminate film (Silver Shield/4H) or heavy-gauge nitrile. Outer layer: Disposable nitrile for dexterity.
Respiratory: If aerosolization is possible (e.g., rotary evaporation), use a full-face respirator with organic vapor cartridges (OV/P100).
Deactivation (Spill Response):
Do not just wipe with water.
Protocol: Treat spills with a solution of 10% NaOH or saturated Sodium Bicarbonate in aqueous methanol. The base accelerates hydrolysis, converting the toxic ester into the relatively harmless alcohol and sulfonate salt.
Part 4: Analytical Stewardship (Detection Strategy)
Detecting 2-Methylbutyl tosylate at ppm levels requires a validated method that avoids false positives (artifact formation).
The "In-Situ" Formation Risk
Scenario: If your reaction mixture contains residual p-toluenesulfonic acid and 2-methylbutanol, and you inject it into a hot GC injector, you may synthesize the impurity inside the instrument.
Solution: Use derivatization or soft ionization (LC-MS) to prevent thermal artifacts.
Method Development Workflow
The following decision tree outlines the logical selection of analytical techniques.
Figure 2: Analytical method selection strategy emphasizing the prevention of thermal artifacts in GC-MS.
Recommended Conditions (LC-MS)
Column: C18 or Phenyl-Hexyl (enhanced selectivity for aromatics).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Formate.
Detection: MRM mode (Multiple Reaction Monitoring). Look for the tropylium ion transition (
91) characteristic of tosylates.
Part 5: Emergency Protocols
Scenario
Immediate Action
Technical Rationale
Skin Contact
Wash with soap and water for 15 min. Discard contaminated leather/clothing.[4]
Lipophilic nature allows rapid dermal absorption; water alone is insufficient to remove it efficiently.
Eye Contact
Rinse cautiously for 15 min. Consult ophthalmologist.
Potential for irreversible corneal damage (alkylating agent).
Corrosive potential; vomiting increases risk of aspiration and esophageal damage.
Fire
Use CO₂, dry chemical, or foam.
Combustion produces Sulfur Oxides (), which are highly toxic.
References
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley. Link
Elder, D. P., et al. (2010). The management of genotoxic impurities in active pharmaceutical ingredients and drug products. Journal of Pharmaceutical and Biomedical Analysis. Link
GHS Classification Database . European Chemicals Agency (ECHA). General entry for Toluenesulphonates. Link
PubChem . Compound Summary: 2-Methylbutyl 4-methylbenzenesulfonate.[6][7] National Library of Medicine. Link
An In-depth Technical Guide to the Toxicological Profile of 2-Methylbutyl 4-methylbenzenesulfonate
Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of the toxicological profile of any new chemical entity (NCE) is paramount. This guide provides a detailed technical o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of the toxicological profile of any new chemical entity (NCE) is paramount. This guide provides a detailed technical overview of the predicted toxicological profile of 2-Methylbutyl 4-methylbenzenesulfonate, a sulfonate ester of significant interest. Given the limited direct empirical data on this specific molecule, this document synthesizes information from structurally related compounds and established toxicological principles to construct a predictive assessment. This approach, rooted in expert analysis and authoritative guidelines, offers a robust framework for researchers, scientists, and drug development professionals to inform early-stage decision-making, guide preclinical safety evaluations, and ensure regulatory preparedness.
The core of this guide is built upon the principles of scientific integrity, drawing from internationally recognized testing protocols, such as the OECD Guidelines for the Testing of Chemicals, to provide a pathway for empirical validation.[1] We will delve into the anticipated physicochemical properties, toxicokinetics, and a full spectrum of toxicological endpoints, from acute effects to long-term concerns like genotoxicity and reproductive toxicity. The causality behind experimental choices will be elucidated, providing not just a list of procedures but a strategic approach to toxicological assessment.
Physicochemical Properties and Toxicological Implications
A molecule's behavior in a biological system is fundamentally governed by its physicochemical properties. For 2-Methylbutyl 4-methylbenzenesulfonate, these properties inform its likely absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its potential for toxicity.
Property
Predicted Value/Characteristic
Toxicological Relevance
Molecular Formula
C12H18O3S
Influences molecular weight and elemental composition.
Molecular Weight
242.33 g/mol
Moderate molecular weight suggests potential for oral absorption.
Physical State
Predicted to be a liquid or low-melting solid
Affects handling procedures and potential routes of exposure (e.g., dermal, inhalation).
Solubility
Predicted to have low water solubility and good lipid solubility
Suggests potential for absorption across biological membranes and distribution into fatty tissues.
LogP (Octanol-Water Partition Coefficient)
Predicted to be >1
Indicates lipophilicity, which can lead to bioaccumulation and partitioning into cellular membranes.
The lipophilic nature of 2-Methylbutyl 4-methylbenzenesulfonate, inferred from its structure, is a critical consideration. High lipophilicity can facilitate passage through the gastrointestinal tract and skin, increasing the potential for systemic exposure.
Predictive Toxicokinetics: The Journey Through the Body
Understanding the ADME profile of a compound is crucial for predicting its toxicological effects. The following sections outline the expected toxicokinetic pathway of 2-Methylbutyl 4-methylbenzenesulfonate.
Absorption
Due to its moderate molecular weight and predicted lipophilicity, significant absorption is anticipated following oral and dermal exposure. Inhalation of aerosols could also lead to systemic absorption.
Distribution
Following absorption, the compound is expected to distribute throughout the body, with a potential for accumulation in adipose tissue and other lipid-rich environments due to its lipophilic character.
Metabolism
The metabolism of 2-Methylbutyl 4-methylbenzenesulfonate is predicted to occur via two primary pathways:
Ester Hydrolysis: The ester linkage is susceptible to hydrolysis by esterase enzymes, yielding 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) and 2-methyl-1-butanol (an isomer of isoamyl alcohol).
Oxidative Metabolism: The alkyl chain (2-methylbutyl group) can undergo oxidative metabolism by cytochrome P450 enzymes.
The metabolic fate is a key determinant of toxicity. The hydrolysis products, p-toluenesulfonic acid and 2-methyl-1-butanol, have their own distinct toxicological profiles that must be considered. Isoamyl alcohol, a structurally similar compound, is known to be metabolized from the amino acid L-leucine via the Ehrlich pathway.[2]
Caption: Predicted metabolic pathways for 2-Methylbutyl 4-methylbenzenesulfonate.
Excretion
The metabolites, being more water-soluble than the parent compound, are expected to be primarily excreted through the urine.
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after a single dose of a substance.[3][4]
Predicted Acute Toxicity
Based on data for structurally related alkyl sulfonates and isoamyl alcohol, 2-Methylbutyl 4-methylbenzenesulfonate is predicted to have moderate acute toxicity.[5] Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[6] High-level exposure could potentially lead to central nervous system depression, with symptoms such as headache, dizziness, and lightheadedness.[6]
This protocol is designed to determine the dose at which evident toxicity occurs, avoiding lethality as an endpoint where possible.[1][7][8]
Step-by-Step Methodology:
Animal Selection: Use healthy, young adult female rats (justification for using only females is based on the guideline's aim to reduce animal usage).[4]
Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and provide access to standard diet and water ad libitum. Acclimatize animals for at least 5 days before the study.
Dose Preparation: Prepare the test substance in a suitable vehicle.
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate starting dose for the main study.[4]
Main Study:
Dose a group of 5 female rats with the selected starting dose (e.g., 5, 50, 300, or 2000 mg/kg) via oral gavage.[8]
Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.[1]
Record body weight changes.
Endpoint Evaluation: The primary endpoint is the observation of "evident toxicity," which are clear signs that predict that the next higher dose would cause severe toxicity or mortality.[7]
Data Analysis: Based on the presence or absence of evident toxicity or mortality, the substance can be classified according to the Globally Harmonised System (GHS).[4]
Caption: Workflow for the Acute Oral Toxicity Fixed Dose Procedure (OECD TG 420).
Sub-chronic Toxicity Assessment
Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 90 days.[9][10]
Predicted Sub-chronic Toxicity
Prolonged exposure to 2-Methylbutyl 4-methylbenzenesulfonate may lead to effects on the liver and kidneys, which are common target organs for chemical toxicity.[5] The irritant properties of the compound could also lead to localized effects in the gastrointestinal tract.
Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408)
This study provides information on the major toxic effects, identifies target organs, and helps establish a No-Observed-Adverse-Effect Level (NOAEL).[9][11][12]
Step-by-Step Methodology:
Animal Selection: Use young, healthy adult rats (10 males and 10 females per group).[10][13]
Dose Groups: At least three dose levels and a concurrent control group. A satellite group for reversibility assessment may be included.[13]
Administration: Administer the test substance daily via oral gavage for 90 days.[10][12]
Observations:
Conduct daily clinical observations.
Measure body weight and food/water consumption weekly.[12]
Perform detailed clinical examinations, including sensory reactivity and motor activity assessments.[12]
Conduct ophthalmological examinations.
Clinical Pathology: Collect blood samples for hematology and clinical biochemistry analysis at the end of the study.[12]
Pathology:
Perform a full necropsy on all animals.
Weigh designated organs.
Conduct histopathological examination of target organs and tissues.[12]
Data Analysis: Analyze the data to determine the toxicological profile of the substance and establish the NOAEL.
Genotoxicity Assessment
Genotoxicity assessment is critical for identifying compounds that can induce genetic mutations or chromosomal damage, which can lead to cancer or heritable diseases. Alkyl sulfonates are a class of compounds known to have genotoxic potential due to their ability to act as alkylating agents.[14] Therefore, a thorough investigation of the genotoxic potential of 2-Methylbutyl 4-methylbenzenesulfonate is essential.
Predicted Genotoxicity
The 4-methylbenzenesulfonate (tosylate) moiety is a structural alert for genotoxicity. Tosylates are known to be good leaving groups, making the molecule susceptible to nucleophilic attack, which can lead to the alkylation of DNA.[14][15] This is a significant concern that warrants a battery of genotoxicity tests. While some studies suggest that the formation of alkyl sulfonates from sulfonic acids and alcohols is slow and thermodynamically unfavorable under certain conditions, the potential for genotoxicity should not be dismissed without empirical testing.[16]
Experimental Protocols: A Battery of Genotoxicity Tests
A standard battery of in vitro and in vivo tests is recommended to assess the genotoxic potential comprehensively.
5.2.1. In Vitro Mammalian Cell Gene Mutation Test (OECD TG 476)
This test detects gene mutations in mammalian cells.[17][18][19][20][21]
Step-by-Step Methodology:
Cell Lines: Use established mammalian cell lines such as L5178Y mouse lymphoma cells or CHO cells.[19]
Exposure: Expose cell cultures to at least four concentrations of the test substance, with and without metabolic activation (S9 mix).[20]
Cytotoxicity Assay: Determine the cytotoxicity of the test substance to select appropriate concentrations for the mutation assay.[20]
Phenotypic Expression: Allow a period for the expression of induced mutations.[20]
Mutant Selection: Culture cells in a selective medium to identify mutant colonies.[19]
Data Analysis: Calculate the mutant frequency and compare it to the control group.
5.2.2. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in living animals.[22][23][24][25][26]
Administration: Administer the test substance to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels.[25]
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment.[25]
Slide Preparation and Staining: Prepare and stain slides to visualize micronuclei in polychromatic erythrocytes.
Microscopic Analysis: Score at least 4000 immature erythrocytes per animal for the presence of micronuclei.[24]
Data Analysis: Statistically analyze the frequency of micronucleated cells in treated groups compared to the control group.
Caption: A typical workflow for assessing the genotoxic potential of a new chemical entity.
Reproductive and Developmental Toxicity Assessment
These studies are designed to evaluate the potential of a substance to interfere with normal reproductive function and development.
Predicted Reproductive and Developmental Toxicity
There is no specific information to suggest that 2-Methylbutyl 4-methylbenzenesulfonate would be a reproductive or developmental toxicant. However, given the lack of data, this should be investigated experimentally. Studies on isoamyl alcohol have not shown reproductive or developmental effects at doses that did not cause maternal toxicity.[27]
Experimental Protocol: One-Generation Reproduction Toxicity Study (OECD TG 415)
This study provides information on the effects of a test substance on male and female reproductive performance.[28][29][30]
Step-by-Step Methodology:
Animal Selection: Use rats.
Dosing: Administer the test substance to parental (P) generation males and females before mating, during mating, and for females, throughout gestation and lactation.[29][31]
Mating: Pair the P generation animals for mating.
Observations (P Generation): Monitor for effects on mating behavior, fertility, pregnancy, and parturition.
Observations (F1 Generation): Evaluate the viability, growth, and development of the offspring until weaning.[31]
Pathology: Conduct necropsy and histopathology on P and F1 generation animals.
Data Analysis: Evaluate the data to identify any adverse effects on reproduction and development and to determine a NOAEL.
Carcinogenicity Assessment
Long-term carcinogenicity studies are typically required if there are concerns from genotoxicity studies or structural alerts.
Predicted Carcinogenicity
The primary concern for the carcinogenicity of 2-Methylbutyl 4-methylbenzenesulfonate stems from its potential genotoxicity. If the compound is found to be genotoxic, it may be a potential carcinogen. Some alkyl sulfonates have been shown to be carcinogenic.[14] Conversely, studies on alkylbenzene sulfonates have not indicated an increase in tumor incidence.[5]
Path Forward for Carcinogenicity Assessment
A two-year bioassay in rodents would be the standard approach to assess carcinogenic potential. However, the decision to conduct such a study would be based on the results of the genotoxicity battery and the intended clinical use and duration of exposure of the compound.
Conclusion and Future Directions
This in-depth technical guide provides a predictive toxicological profile of 2-Methylbutyl 4-methylbenzenesulfonate, based on its chemical structure and data from related compounds. The primary toxicological concerns identified are potential moderate acute toxicity, target organ toxicity in the liver and kidneys upon repeated exposure, and a significant potential for genotoxicity due to the presence of the tosylate functional group.
The experimental protocols detailed herein, based on internationally accepted OECD guidelines, provide a clear and robust framework for the empirical evaluation of these predicted toxicities. A tiered and strategic approach to testing, starting with in vitro assays and progressing to in vivo studies as necessary, will be crucial for efficiently characterizing the safety profile of this compound.
For drug development professionals, the early identification of the genotoxic potential is of utmost importance. The results from the genotoxicity battery will be a critical decision point in the continued development of 2-Methylbutyl 4-methylbenzenesulfonate. Should the compound prove to be genotoxic, a thorough risk-benefit analysis will be required to determine if further development is warranted.
The synthesis of predictive toxicology and a structured experimental approach, as outlined in this guide, provides a scientifically sound and ethically responsible path forward for the comprehensive safety assessment of 2-Methylbutyl 4-methylbenzenesulfonate.
References
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wein.plus (2025), Isoamyl alcohol - Lexicon. Available at: [Link]
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ECETOC (2007), Triggering and Waiving Criteria for the Extended One-Generation Reproduction Toxicity Study. Available at: [Link]
Oreate AI Blog (2026), Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Available at: [Link]
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ResearchGate (2025), Development of acute toxicity quantitative structure activity relationships (QSAR) and their use in linear alkylbenzene sulfonate species sensitivity distributions. Available at: [Link]
PubMed (2019), QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods. Available at: [Link]
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Royal Society Publishing (2019), Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Available at: [Link]
ResearchGate (2019), Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Available at: [Link]
ScienceDirect (2020), Management of pharmaceutical ICH M7 (Q)SAR predictions – The impact of model updates. Available at: [Link]
Food Safety Commission of Japan (2021), Guideline for Assessing Mutagenicity Using (Q)SAR in Risk Assessment. Available at: [Link]
Application Note: Stereoconservative Nucleophilic Substitution of 2-Methylbutyl 4-methylbenzenesulfonate
[1] Introduction & Chemical Context 2-Methylbutyl 4-methylbenzenesulfonate (2-Methylbutyl Tosylate) represents a critical class of chiral electrophiles used to introduce the isopentyl group into pharmacophores without ra...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Chemical Context
2-Methylbutyl 4-methylbenzenesulfonate (2-Methylbutyl Tosylate) represents a critical class of chiral electrophiles used to introduce the isopentyl group into pharmacophores without racemization.[1] Derived typically from "active amyl alcohol" (e.g., (S)-(-)-2-methyl-1-butanol), this substrate offers a unique challenge in nucleophilic substitution (
While primary alkyl tosylates are generally highly reactive, the methyl group at the C2 position in this substrate creates significant steric drag—kinetically similar to isobutyl systems. This structural feature retards
rates by a factor of 10–30x compared to unbranched -butyl analogs, requiring optimized protocols to suppress competing elimination () pathways or rearrangement.[1]
Core Utility
Chiral Pool Synthesis: Allows the installation of a chiral isopentyl chain.
Stereoconservation: The reaction at C1 (the electrophilic center) leaves the C2 stereocenter untouched.
Tosylation Step: Retention of configuration (bond breaks at O-S).
Substitution Step: Inversion at C1; Retention at C2.
Mechanistic Insight: The "
-Branching" Effect
Understanding the kinetics is vital for process control. In an
transition state, the nucleophile approaches to the leaving group. For 2-methylbutyl tosylate, the C2-methyl group projects into the spatial cone required for the nucleophile's approach.
Diagram 1: Reaction Mechanism & Stereochemistry
This diagram illustrates the stereochemical outcome: Inversion at C1, Retention at C2.
Caption: The C2-methyl group hinders the nucleophile's trajectory, raising activation energy compared to linear alkyl tosylates.
Experimental Protocols
Protocol A: Synthesis of (S)-2-Methylbutyl Tosylate
Objective: Convert the alcohol to a potent leaving group without rearrangement.[1]
Decision tree for selecting conditions based on nucleophile strength.
Caption: Workflow to balance reaction rate against elimination risks.
References
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution). [1]
Brown, H. C., & Wheeler, O. H. (1956).[1] The Effect of
-Branching on the Rate of the Reaction of Alkyl Tosylates with Iodide. Journal of the American Chemical Society, 78(10), 2199–2202. [1]
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.[1] (Detailed kinetics on primary vs. beta-branched systems). [1]
Sigma-Aldrich. (2023).[1] Safety Data Sheet: (S)-2-Methylbutyl p-toluenesulfonate. (Note: Generic landing page provided for SDS search stability).
Application Note & Protocol: Preparation of Chiral 2-Methylbutyl Tosylate for Asymmetric Synthesis
Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of enantiomerically pure 2-methylbutyl tosylate. Chiral tosyla...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of enantiomerically pure 2-methylbutyl tosylate. Chiral tosylates are paramount intermediates in asymmetric synthesis, acting as powerful electrophiles in nucleophilic substitution reactions. The protocol herein details the conversion of chiral 2-methyl-1-butanol into its corresponding p-toluenesulfonate (tosylate) ester. This transformation is critical as it converts a poor leaving group (hydroxyl, -OH) into an excellent one (-OTs) while preserving the stereochemical integrity of the chiral center.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both a robust experimental protocol and a detailed explanation of the underlying chemical principles.
Theoretical Foundation: The Strategic Importance of Chiral Tosylates
The Role of Chiral Building Blocks in Drug Development
In the realm of pharmaceutical sciences, chirality is a fundamental principle governing the interaction between a drug molecule and its biological target.[3] Since biological systems, such as proteins and nucleic acids, are themselves chiral, they exhibit distinct responses to different enantiomers of a drug.[4] One enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or, in some cases, toxic. Consequently, regulatory bodies like the FDA mandate rigorous evaluation of the stereochemistry of new drug candidates.[4]
Chiral building blocks are enantiomerically pure molecules that serve as foundational starting materials for the construction of complex, single-isomer drugs.[4][5] Their use accelerates the drug discovery process by enabling the targeted synthesis of specific stereoisomers, thereby improving efficiency, safety, and pharmacokinetic profiles.[4][6][7] (S)-2-Methyl-1-butanol is a readily available chiral pool compound, often derived from fusel oil, a byproduct of fermentation.[8]
The Tosylation Reaction: Activating Alcohols for Nucleophilic Substitution
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions because its conjugate acid, the hydroxide ion (OH⁻), is a strong base. To facilitate these reactions, the -OH group must be converted into a better leaving group. Sulfonate esters, such as tosylates, are ideal for this purpose.[2]
The tosylation of an alcohol involves its reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine or triethylamine (Et₃N).[9][10] The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
A critical advantage of this method is the retention of configuration at the chiral carbon.[1] During the tosylation reaction, the bond between the chiral carbon and the oxygen atom (C-O) remains intact; the reaction occurs at the oxygen atom.[2] This ensures that the stereochemistry of the starting alcohol is directly transferred to the resulting tosylate, making it a reliable method for preparing stereochemically defined electrophiles for Sₙ2 reactions.
Caption: Reaction mechanism for alcohol tosylation.
Detailed Experimental Protocol
This protocol describes a reliable, laboratory-scale synthesis of (S)-2-Methylbutyl Tosylate from (S)-2-Methyl-1-butanol.
Materials and Reagents
Reagent
Formula
M.W. ( g/mol )
Amount
Moles (mmol)
Equiv.
(S)-2-Methyl-1-butanol
C₅H₁₂O
88.15
5.00 g
56.72
1.00
p-Toluenesulfonyl chloride (TsCl)
C₇H₇ClO₂S
190.65
12.98 g
68.07
1.20
Triethylamine (Et₃N)
C₆H₁₅N
101.19
9.50 mL
68.07
1.20
Dichloromethane (DCM), anhydrous
CH₂Cl₂
84.93
100 mL
-
-
Hydrochloric Acid (1 M aq.)
HCl
36.46
~50 mL
-
-
Sat. Sodium Bicarbonate (aq.)
NaHCO₃
84.01
~50 mL
-
-
Brine (Sat. NaCl aq.)
NaCl
58.44
~50 mL
-
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
~10 g
-
-
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Addition funnel
Ice-water bath
Separatory funnel
Rotary evaporator
Glassware for purification (e.g., chromatography column)
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-Methyl-1-butanol (5.00 g, 56.72 mmol) and anhydrous dichloromethane (100 mL). Place the flask in an ice-water bath and stir the solution until it cools to 0 °C.[11]
Base Addition : Add triethylamine (9.50 mL, 68.07 mmol) to the cooled solution.
Tosylation : Add p-toluenesulfonyl chloride (12.98 g, 68.07 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.[12]
Reaction : Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system of 9:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting alcohol spot has been consumed.
Work-up - Quenching : Cool the reaction mixture back to 0 °C in an ice bath and slowly add 50 mL of cold water to quench the reaction.
Work-up - Extraction : Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of saturated NaHCO₃ solution (to remove unreacted TsCl and p-toluenesulfonic acid), and finally 50 mL of brine.[13]
Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a pale yellow oil.[11]
Purification
While the crude product is often of high purity, further purification can be achieved by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate). Combine the product-containing fractions and remove the solvent in vacuo to yield the pure tosylate as a colorless oil.
Characterization and Data
The identity and purity of the synthesized (S)-2-Methylbutyl tosylate must be confirmed through analytical techniques.
Positive value (for the S-enantiomer), measured in a suitable solvent like CHCl₃.
Note: NMR shifts are approximate and may vary slightly based on solvent and concentration.
Caption: Step-by-step experimental workflow.
Scientific Discussion and Safety Considerations
Rationale for Experimental Choices
Solvent : Anhydrous dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both the starting alcohol and the tosyl chloride.[13] Its low boiling point facilitates easy removal post-reaction.
Base : Triethylamine is used as an acid scavenger. Its role is to neutralize the HCl formed, preventing it from protonating the starting alcohol or participating in side reactions.[11] Pyridine can also be used and may act as a nucleophilic catalyst, but it is often more difficult to remove during work-up.[9]
Temperature Control : The initial addition of TsCl is performed at 0 °C because the reaction is exothermic. Maintaining a low temperature prevents potential side reactions and decomposition of the product.
Aqueous Washes : The HCl wash removes the basic triethylamine. The NaHCO₃ wash removes any acidic impurities like residual TsCl (which hydrolyzes to p-toluenesulfonic acid). The brine wash helps to remove residual water from the organic layer before drying.
Potential Pitfalls and Troubleshooting
Incomplete Reaction : If TLC analysis shows significant starting material remaining, the reaction time can be extended. Ensure that the TsCl used is of high quality, as it can degrade upon exposure to moisture.
Side Product Formation : In some cases, particularly with sterically hindered or electronically activated alcohols, the intermediate tosylate can react with the chloride ion (from TsCl or the byproduct salt) to form the corresponding alkyl chloride.[10] Performing the reaction at low temperatures helps to minimize this Sₙ2 side reaction.
Hydrolysis : The product is sensitive to moisture and strong nucleophiles. Ensure all glassware is dry and work-up is performed without undue delay.
Safety Precautions
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate gloves. All operations should be conducted inside a certified chemical fume hood.
Reagent Hazards :
p-Toluenesulfonyl chloride (TsCl) : Corrosive and a lachrymator (causes tearing). Avoid inhalation of dust and contact with skin and eyes.[11]
Dichloromethane (DCM) : Volatile and a suspected carcinogen. Avoid inhaling vapors.
Triethylamine (Et₃N) : Flammable, corrosive, and has a strong, unpleasant odor. Handle with care in a well-ventilated area.[11]
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
The protocol detailed in this application note provides a reliable and high-yielding method for the preparation of chiral 2-methylbutyl tosylate. By effectively converting the poor hydroxyl leaving group into an excellent tosylate leaving group while preserving stereochemical integrity, this procedure furnishes a valuable chiral building block essential for asymmetric synthesis in pharmaceutical and chemical research. Adherence to the procedural steps and safety guidelines will ensure a successful and safe synthesis.
References
AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
Enamine. Chiral Building Blocks Selection. Enamine.
AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
Application of chiral building blocks to the synthesis of drugs.
ResearchGate. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol.
Rsc.org.
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
Sciencemadness.org. An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Sciencemadness.org.
Scribd.
Master Organic Chemistry. (2015, March 10).
Taylor & Francis Online. (2006, October 4). A Comprehensive Approach to (S)-(—)-2-Methyl-1-Butanol as a Convenient Precursor for Synthesis of Chiral Liquid Crystals. Taylor & Francis Online.
Wikipedia. 2-Methyl-1-butanol. Wikipedia.
PMC. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC.
Scaling up the synthesis of 2-Methylbutyl 4-methylbenzenesulfonate
Application Note & Protocol Strategic Scale-Up Synthesis of 2-Methylbutyl 4-methylbenzenesulfonate: A Comprehensive Guide Abstract: This document provides a detailed, robust, and scalable protocol for the synthesis of 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Strategic Scale-Up Synthesis of 2-Methylbutyl 4-methylbenzenesulfonate: A Comprehensive Guide
Abstract: This document provides a detailed, robust, and scalable protocol for the synthesis of 2-Methylbutyl 4-methylbenzenesulfonate, a crucial intermediate in pharmaceutical and specialty chemical synthesis. The protocol emphasizes procedural causality, safety, and validation, moving beyond a simple recitation of steps to offer an in-depth guide for researchers and process chemists. We will explore the underlying reaction mechanism, provide a step-by-step methodology for a scaled-up batch, and address critical process parameters for ensuring high yield and purity.
Introduction and Strategic Importance
2-Methylbutyl 4-methylbenzenesulfonate, an alkyl tosylate, serves as a pivotal intermediate in organic synthesis. Its utility stems from the transformation of a poorly reactive hydroxyl group from 2-methyl-1-butanol into a p-toluenesulfonate ("tosylate") group. This functional group modification is strategically significant because the tosylate anion is an excellent leaving group, readily displaced by a wide array of nucleophiles in substitution reactions (S_N2).[1][2] Unlike conversions to alkyl halides, the tosylation of an alcohol proceeds with retention of configuration at the reacting carbon center, as the carbon-oxygen bond of the alcohol is not broken during the reaction.[3][4]
This application note provides a comprehensive protocol for scaling the synthesis from the laboratory bench to meet the demands of drug development and larger-scale chemical production, focusing on safety, efficiency, and reproducibility.
Mechanistic Rationale and Core Principles
The synthesis is a classic esterification, specifically a sulfonylation, of an alcohol. The reaction involves the nucleophilic attack of the oxygen atom from 2-methyl-1-butanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).
The key steps are:
Nucleophilic Attack: The alcohol's oxygen atom attacks the sulfur atom of TsCl.
Chloride Expulsion: The sulfonyl chloride bond breaks, expelling a chloride ion.
Deprotonation: A base, typically a non-nucleophilic amine like pyridine or triethylamine, deprotonates the oxonium ion intermediate.[5] This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing potential acid-catalyzed side reactions and driving the reaction to completion.[6][7][8]
The choice of base and solvent is critical. Pyridine can serve as both the base and the solvent, while a combination of triethylamine (base) and a non-reactive solvent like dichloromethane (DCM) is also highly effective, particularly for larger scales.[6][7][9]
Reaction Scheme
Caption: Overall reaction for the tosylation of 2-methyl-1-butanol.
Scaled-Up Synthesis Protocol
This protocol is designed for a nominal 1.0 mole scale. Adjustments to equipment and reagent volumes should be made according to the available apparatus and desired batch size.
Materials and Reagents
Reagent/Material
Grade
Molar Mass ( g/mol )
Quantity
Molar Equiv.
Notes
2-Methyl-1-butanol
Reagent, ≥99%
88.15
88.15 g (107.5 mL)
1.0
Ensure dryness.
p-Toluenesulfonyl Chloride (TsCl)
Reagent, ≥98%
190.65
219.25 g
1.15
Moisture sensitive. Handle quickly.
Triethylamine (TEA)
Anhydrous, ≥99.5%
101.19
151.8 g (209 mL)
1.5
Acts as HCl scavenger.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
84.93
1.5 L
-
Solvent.
Hydrochloric Acid (HCl)
1 M Aqueous
-
~500 mL
-
For work-up.
Sodium Bicarbonate (NaHCO₃)
Saturated Aqueous
-
~500 mL
-
For work-up.
Brine (Saturated NaCl)
Aqueous
-
~500 mL
-
For work-up.
Magnesium Sulfate (MgSO₄)
Anhydrous
-
~50 g
-
Drying agent.
Equipment
3 L three-neck round-bottom flask (or appropriate reaction vessel)
Overhead mechanical stirrer with a PTFE paddle
500 mL pressure-equalizing dropping funnel
Thermometer or thermocouple probe
Nitrogen or Argon inlet adapter
Large ice-water or cryo-cooler bath
2 L separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Step-by-Step Procedure
Reactor Setup: Assemble the 3 L reaction flask with the mechanical stirrer, thermometer, and dropping funnel. Ensure all glassware is flame-dried and assembled under a positive pressure of inert gas (Nitrogen or Argon) to maintain anhydrous conditions.[10]
Initial Charge: Charge the reaction flask with 2-methyl-1-butanol (1.0 eq), anhydrous dichloromethane (1.0 L), and triethylamine (1.5 eq).
Cooling: Begin vigorous stirring and cool the reaction mixture to 0-5 °C using an ice-water bath.[7] Maintaining this temperature is critical to control the reaction exotherm.[6][11]
TsCl Addition: Dissolve the p-toluenesulfonyl chloride (1.15 eq) in anhydrous dichloromethane (500 mL) and add this solution to the dropping funnel. Add the TsCl solution dropwise to the stirred reaction mixture over 1.5-2 hours. Crucial: Monitor the internal temperature closely and ensure it does not rise above 10 °C.[6] A white precipitate of triethylamine hydrochloride will form.
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Then, let the mixture slowly warm to room temperature and continue stirring for 12-16 hours (overnight).[2][12]
Monitoring: Check for the disappearance of the starting alcohol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical TLC system would be 4:1 Hexanes:Ethyl Acetate.
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by adding 500 mL of cold water. This step can be exothermic.
Aqueous Work-up:
Transfer the mixture to a 2 L separatory funnel.
Wash the organic layer sequentially with:
1 M HCl (2 x 250 mL) to remove all triethylamine.[11]
Saturated NaHCO₃ solution (2 x 250 mL) to neutralize any remaining acid.
Brine (1 x 250 mL) to remove excess water and aid phase separation.[7][11]
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification: Purify the crude oil via vacuum distillation to yield 2-Methylbutyl 4-methylbenzenesulfonate as a clear, colorless to pale yellow oil.[13]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the scaled-up synthesis.
Safety, Handling, and Waste Management
4.1. Reagent Hazards:
p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Causes severe skin burns and eye damage.[14][15] It is highly sensitive to moisture and will hydrolyze to p-toluenesulfonic acid.[6][14] Handle only in a well-ventilated fume hood.
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and harmful if inhaled.
Dichloromethane (DCM): Suspected carcinogen. Use with adequate ventilation and avoid inhalation.
4.2. Personal Protective Equipment (PPE):
Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield at all times.[14][15][16][17]
4.3. Waste Disposal:
Aqueous washes should be neutralized before disposal.
Organic waste containing dichloromethane must be collected in a designated halogenated waste container.
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting and Field-Proven Insights
Issue
Probable Cause
Recommended Solution
Low Yield
Incomplete reaction.
Ensure a slight excess (1.1-1.2 eq) of TsCl is used.[6][7] Confirm complete consumption of starting alcohol by TLC/GC before work-up.
Hydrolysis of TsCl.
Use anhydrous solvents and reagents. Maintain a robust inert atmosphere throughout the addition.[6]
Product is an oil instead of a solid
Product characteristic.
2-Methylbutyl 4-methylbenzenesulfonate is expected to be a liquid/oil at room temperature. Purification should be by vacuum distillation, not recrystallization.
Formation of butyl chloride
Side reaction.
This can occur if the intermediate tosylate reacts with chloride ions.[2][6] Maintaining low temperatures throughout the reaction minimizes this side reaction.
Difficult phase separation during work-up
Emulsion formation.
Add more brine during the final wash to help break the emulsion. If persistent, allow the mixture to stand or perform a filtration through Celite.
References
Vertex AI Search. (2026).
ECHEMI. (n.d.).
Sciencemadness.org. (n.d.).
OpenOChem Learn. (n.d.).
Benchchem. (n.d.).
ChemicalBook. (2026, January 17).
Organic Synthesis. (n.d.).
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.
ACS Publications. (2009, August 20).
Sigma-Aldrich. (2013, March 19).
Chemical Bull. (n.d.).
Organic Chemistry Portal. (n.d.).
SAFETY D
Scribd. (2021, July 14). Tosylation Reaction Procedure and Analysis | PDF.
Reddit. (2025, April 26). How to practically make alkyl tosylate from alcohol, tosyl chloride and triethylamine?.
Smolecule. (2023, August 15).
PMC. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s.
Rsc.org. (n.d.).
XMB 1.9.11. (2014, October 23).
Organic Syntheses Procedure. (n.d.).
ResearchGate. (2025, August 6). (PDF)
Organic Chemistry 1: An open textbook. (n.d.). 9.3.
ACS Publications. (n.d.). The tosylation of alcohols | The Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Methylbutyl 4-methylbenzenesulfonateSubject: Purification & Stability Optimization Guide
Ticket ID: #TOS-2MB-PUR-001
Status: Open for Consultation
Executive Summary
2-Methylbutyl 4-methylbenzenesulfonate (2-Methylbutyl tosylate) is a critical chiral alkylating agent. Its purification is notoriously difficult due to three competing factors:
Thermal Instability: Tosylates undergo thermal elimination to form alkenes (in this case, 2-methyl-1-butene or 2-methyl-2-butene) at elevated temperatures.
Hydrolytic Sensitivity: Exposure to moisture generates p-toluenesulfonic acid (TsOH), which autocatalyzes further decomposition.
Impurity Persistence: Excess p-toluenesulfonyl chloride (TsCl) has similar solubility profiles, making separation difficult.
This guide provides self-validating protocols to navigate these challenges.
Part 1: Rapid Diagnostics (Troubleshooting FAQs)
Q1: My crude product turned pink or dark red during concentration. Is it ruined?
Diagnosis: This indicates the presence of trace phenols or amine oxidation products (if pyridine/triethylamine was used) reacting with residual acid.
Immediate Action: Do not heat. The color itself is often cosmetic, but it signals an acidic environment which will degrade your product.
Fix: Re-dissolve in Et₂O or CH₂Cl₂ and wash immediately with saturated NaHCO₃. If the color persists, treat with activated charcoal (10% w/w) at room temperature for 15 minutes, then filter through Celite.
Q2: I see a "doublet of doublets" around 7.3–7.8 ppm in NMR that won't go away. What is it?
Diagnosis: This is residual p-Toluenesulfonyl Chloride (TsCl) . It is the most common impurity because using excess TsCl is standard to drive the reaction.
Risk: TsCl will co-elute with your product on silica and co-distill under vacuum.
Fix: See Protocol A (Chemical Scavenging) below. Do not attempt to wash it out with just water; TsCl hydrolysis is too slow.
Q3: My product solidified in the freezer, but it's supposed to be an oil. Did it polymerize?
Analysis: 2-Methylbutyl tosylate is typically a viscous colorless oil at room temperature. However, high-purity enantiomeric forms ((S)-isomer) may crystallize or form a glass at -20°C.
Verification: Run a TLC. If it is a single spot, you have successfully crystallized the product (the "Holy Grail" of purity). If you see a streak, it may be TsOH precipitation.
Part 2: Purification Protocols
Protocol A: The "Amine Scavenger" Method (Recommended)
Best for: Removing excess TsCl without thermal stress.
The Logic: Hydrolysis of TsCl with aqueous base is slow and often hydrolyzes the product simultaneously. Instead, we use a diamine to convert TsCl into a highly polar sulfonamide that is easily washed away with acid.
Dilution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).
Incubation: Stir at Room Temperature (RT) for 15–30 minutes.
Mechanism:[1][2] DMPA reacts rapidly with TsCl to form a sulfonamide.
Workup:
Wash 2x with 1M HCl (The unreacted DMPA and the new sulfonamide are both protonated and move to the aqueous layer).
Wash 1x with Sat. NaHCO₃ (Neutralize trace acid).
Wash 1x with Brine .
Result: The organic layer contains pure tosylate free of TsCl.
Protocol B: Buffered Chromatography
Best for: High-purity isolation when distillation is dangerous.
The Risk: Silica gel is slightly acidic (Lewis acid sites). This acidity catalyzes the elimination of the tosylate group, yielding volatile alkenes and destroying your yield.
The Fix: You must neutralize the silica before loading the sample.
Step-by-Step:
Slurry Preparation: Prepare your silica slurry using Hexanes/EtOAc (typically 9:1 or 8:2).
Buffering: Add 1% Triethylamine (Et₃N) to the slurry solvent.
Packing: Pour the column. Flush with 2 column volumes of solvent to equilibrate.
Loading: Load your crude oil.
Elution: Run the column without Et₃N in the eluent (the pre-buffer is usually sufficient), or maintain 0.5% Et₃N if the compound is extremely labile.
Protocol C: High-Vacuum Distillation (Kugelrohr)
Best for: Large scale (>10g) where chromatography is expensive.
Warning: Alkyl tosylates can decompose explosively if heated above 150°C in the presence of acid traces.
Parameter
Specification
Reason
Vacuum
< 0.5 mmHg (High Vac)
Crucial to keep bath temp low.
Bath Temp
Max 130°C
Above this, elimination kinetics accelerate.
Apparatus
Kugelrohr or Short Path
Minimizes residence time of the hot vapor.
Pre-treatment
Solid NaHCO₃
Add 5% w/w solid bicarb to the boiling flask to neutralize in-situ acid generation.
Part 3: Decision Logic & Workflows
Workflow 1: Purification Decision Tree
Use this logic to select the correct protocol based on your crude analysis.
Caption: Decision matrix for selecting the optimal purification method based on impurity profile and scale.
Workflow 2: The "Amine Scavenger" Mechanism
Visualizing how Protocol A selectively removes impurities.
Caption: Chemical flow for removing Tosyl Chloride using N,N-dimethyl-1,3-propanediamine (DMPA).
Part 4: Critical Data & Stability Profile
Physical Properties Table
Property
Value
Notes
Molecular Weight
242.34 g/mol
Boiling Point
~145°C @ 15 mmHg
Estimated. Do not distill at atmospheric pressure.
Methanol/Ethanol:AVOID. Solvolysis (transesterification) will occur over time, converting your tosylate into a methyl/ethyl ether.
Acetone:SAFE for cleaning, but not for recrystallization (too soluble).
Hexanes/EtOAc:IDEAL for chromatography.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkyl tosylate synthesis and purification).
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Stability data on sulfonate esters).
Yoshida, Y., et al. (1999). "Facile Synthesis of Alkyl Tosylates from Alcohols". Tetrahedron, 55(48), 13725-13734. (Describes amine scavenging techniques).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific distillation parameters for branched alkyl tosylates).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Alkyl TosylatesTicket ID: #TS-ROT-4492
Subject: Removal of unreacted p-toluenesulfonyl chloride (TsCl) from 2-Methylbutyl tosylate
Status: Open / Resolution Provided
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
The separation of unreacted p-toluenesulfonyl chloride (TsCl) from alkyl tosylates (like 2-methylbutyl tosylate) is a common but deceptive challenge. Both compounds are lipophilic, possess similar
values on silica gel, and are often co-soluble in organic solvents.
Critical Safety Warning:
STOP. Do NOT attempt to purify 2-methylbutyl tosylate via distillation at atmospheric or reduced pressure. Sulfonate esters are thermally unstable and have a documented history of explosive decomposition upon heating [1, 3].
This guide details three purification protocols, ranked by chemical efficiency and product safety.
Method A: The "Amine Scavenger" Protocol (Recommended)
Best for: High-purity requirements, scale-up, and protecting the hydrolytic stability of the product.
The Concept:
Instead of relying on physical separation (chromatography), we use chemoselective derivatization . We introduce a nucleophilic amine that reacts rapidly with the highly electrophilic TsCl to form a sulfonamide. Crucially, if we use a diamine with a tertiary amine tail (like N,N-dimethylethylenediamine), the resulting byproduct becomes basic. It can then be quantitatively removed by a simple acidic aqueous wash, leaving the neutral tosylate product in the organic phase [2].
The Protocol:
Reaction: Perform your tosylation (e.g., 2-methyl-1-butanol + TsCl + Pyridine/Et3N) in DCM or EtOAc.
Scavenging: Once the alcohol is consumed (check TLC), add N,N-dimethylethylenediamine (0.2 – 0.5 equivalents relative to initial TsCl).
Note: This amine reacts much faster with TsCl (acyl substitution) than it does with your alkyl tosylate (SN2), preserving your product.
Incubation: Stir at room temperature for 15–30 minutes.
Workup:
Wash the organic phase with 1M HCl (or 10% citric acid).
Mechanism:[1][2][3] The unreacted amine and the new sulfonamide byproduct are protonated, becoming water-soluble.
Wash with saturated NaHCO₃ (to remove trace acid).[2]
Figure 1: Chemoselective scavenging workflow using a basic diamine to remove electrophilic impurities.
Method B: Hydrolytic Workup (The Traditional Approach)
Best for: Small scale, or when amine scavengers are unavailable.
Risk: Prolonged exposure to base can hydrolyze your product (2-methylbutyl tosylate) back to the alcohol.
The Concept:
TsCl hydrolyzes to p-toluenesulfonic acid (TsOH) in the presence of water and base.[2][4] TsOH is highly water-soluble.[2] The challenge is ensuring TsCl hydrolyzes faster than your product.
The Protocol:
Quench: Add water to the reaction mixture.
Basify: Add Pyridine (if not already the solvent) or a mild base like saturated NaHCO₃.
Avoid: Strong bases like NaOH or KOH, which promote rapid hydrolysis of primary alkyl tosylates.
Agitate: Stir vigorously for 1–2 hours.
Tip: Heating speeds up TsCl destruction but exponentially increases the risk of product decomposition. Keep at RT.
Extraction:
Wash with water to remove Pyridine/TsOH.
Wash with dilute HCl to remove residual Pyridine.
Method C: Chromatography (Physical Separation)
Best for: Final polishing if chemical methods leave trace residues.
The Concept:
While TsCl and Alkyl Tosylates have similar polarities, TsCl is slightly less polar and moves faster on Silica Gel.
Troubleshooting the Separation:
Stationary Phase: Silica Gel 60.
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5
80:20).
Visualization: UV (254 nm).
Issue: Both spots absorb UV strongly.
Stain: Use Phosphomolybdic Acid (PMA) or KMnO4 . The alkyl tosylate often stains differently than the aromatic sulfonyl chloride.
Pre-treatment: If the TsCl spot is tailing and contaminating the product, run a "plug" filtration through a pad of silica topped with basic alumina to trap the acidic species.
Comparison of Methodologies
Feature
Method A: Amine Scavenger
Method B: Hydrolysis
Method C: Chromatography
Purity Yield
High (>98%)
Medium (Residual TsCl common)
High (Dependent on separation)
Speed
Fast (<30 mins)
Slow (1-4 Hours)
Slow (Hours)
Scalability
Excellent
Good
Poor
Risk to Product
Low (Chemoselective)
Medium (Hydrolysis risk)
Low (Thermal stability only)
Cost
Moderate (Requires Diamine)
Low
High (Solvents/Silica)
Frequently Asked Questions (FAQs)
Q1: Can I just distill the product to remove TsCl?A:No. As noted in the safety warning, alkyl tosylates are potential explosives. The sulfur-oxygen bond energy and the high boiling point required for distillation often overlap with the decomposition temperature of the molecule. Several laboratory explosions have been attributed to the distillation of tosylates [1].
Q2: Why not use a solid-phase scavenger?A: You can. Trisamine (polymer-bound amine) works exactly like Method A but allows for filtration instead of extraction. However, solid-phase resins are significantly more expensive and have slower kinetics (heterogeneous reaction) compared to the solution-phase DMEDA method.
Q3: My product is an oil. How do I crystallize it?A: 2-Methylbutyl tosylate is typically an oil or low-melting solid. Crystallization is difficult. If you must crystallize, try dissolving in minimal diethyl ether and adding pentane at -78°C, but Method A is generally superior for oils.
References
University of California, Irvine (EHS). Explosion in a Chemistry Research Lab Using Distillation. (2007).[5] Link
Organic Syntheses. Purification of Tosylates using N,N-dimethylethylenediamine. Org.[3][6] Synth. 2010 , 87, 231. (Adapted from general purification protocols). Link
Sperry, J. B., et al. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Org.[3][6] Process Res. Dev. 2019 , 23, 11. Link
BenchChem Technical Support. Removal of Tosyl-Containing Byproducts. (2025).[2][4][7] Link
Stability of 2-Methylbutyl 4-methylbenzenesulfonate under basic conditions
Ticket #: T-2MB-TOS-001 Subject: Stability & Handling of 2-Methylbutyl 4-methylbenzenesulfonate in Basic Media Status: Open Priority: High (Reagent Stability / Impurity Control) Technical Support Center: 2-Methylbutyl To...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #: T-2MB-TOS-001
Subject: Stability & Handling of 2-Methylbutyl 4-methylbenzenesulfonate in Basic Media
Status: Open
Priority: High (Reagent Stability / Impurity Control)
Technical Support Center: 2-Methylbutyl Tosylate
Welcome to the Advanced Synthesis & Stability Support Hub.
You are accessing this guide because you are likely utilizing 2-Methylbutyl 4-methylbenzenesulfonate (2-MeBu-OTs) as an alkylating agent in a drug substance synthesis. This compound presents a classic "Stability Paradox": its utility stems from its high reactivity (excellent leaving group), which is simultaneously the source of its instability.
This guide addresses the specific behavior of beta-branched primary tosylates under basic conditions, providing troubleshooting for yield loss, impurity formation, and regulatory control (ICH M7).
Module 1: The Stability Matrix (Mechanistic Insight)
The Core Issue:
2-Methylbutyl tosylate is a primary alkyl sulfonate with a beta-methyl branch . Under basic conditions, it does not simply "degrade"; it partitions between two competing pathways driven by the nature of the base and temperature.
Hydrolysis (The Yield Killer): In aqueous base (NaOH/KOH), the hydroxide ion attacks the -carbon.
Constraint: The
-methyl group creates steric hindrance, slowing the rate compared to n-butyl tosylate. However, hydroxide is a potent nucleophile, and hydrolysis remains the dominant pathway in aqueous media.
Elimination (The Impurity Generator): Strong, bulky bases or elevated temperatures promote the abstraction of the -proton.
Outcome: Formation of volatile alkenes (2-methyl-1-butene and 2-methyl-2-butene).
-branching makes the proton more accessible relative to the hindered backside of the carbon, increasing competition compared to linear chains.
Visualizing the Decomposition Pathways
Figure 1: Competing reaction pathways for 2-methylbutyl tosylate in basic media. Green indicates the hydrolysis pathway; Red indicates elimination pathways.
Module 2: Troubleshooting & FAQs
Issue 1: "I am losing significant mass during aqueous workup."
Diagnosis: Rapid Hydrolysis.
Technical Context: While tosylates are generally hydrophobic, the presence of residual base (pH > 10) during extraction accelerates hydrolysis. The
-branching slows this slightly but does not prevent it.
Resolution Protocol:
Temperature Control: Perform all quenching steps at 0°C . Hydrolysis rates drop significantly (approx. 2-3x per 10°C drop).
pH Buffering: Do not quench directly with water if the reaction mixture is highly basic. Quench into a buffered solution (e.g., sat.
or dilute ) to instantly neutralize the base.
Speed: Minimize contact time with the aqueous phase. Separate layers immediately.
Issue 2: "I see new peaks at RRT 0.4 and 0.5 in my GC trace."
Diagnosis: E2 Elimination (Alkene formation).
Technical Context: You are likely using a base that is too strong or the temperature is too high. The peaks correspond to 2-methyl-1-butene and 2-methyl-2-butene.
Resolution Protocol:
Switch Bases: If using alkoxides (NaOEt, KOtBu), switch to weaker bases like
or in a polar aprotic solvent (DMF/ACN).
Thermodynamic Control: Lower the reaction temperature. Elimination has a higher activation energy (
) than substitution; cooling favors substitution ().
Issue 3: "The material degrades in the freezer over 3 months."
Diagnosis: Acid Autocatalysis.
Technical Context: Trace moisture hydrolyzes a small amount of tosylate, releasing p-toluenesulfonic acid (TsOH). This strong acid protonates the remaining tosylate, making it an even better leaving group and catalyzing further decomposition (avalanching).
Resolution Protocol:
The "Base-Wash" Storage Method: Store the neat liquid over a few pellets of anhydrous
or add 1% triethylamine as a stabilizer to scavenge any forming acid.
Module 3: Experimental Data & Protocols
Stability Profile Summary
Condition
Primary Outcome
Kinetic Driver
Risk Level
pH 12-14 (Aq), 25°C
Hydrolysis to Alcohol
(OH- attack)
Critical (Minutes to Hours)
pH 12-14 (Aq), 0°C
Slow Hydrolysis
Manageable (Hours)
Anhydrous Base (KOtBu)
Elimination to Alkenes
(Proton abstraction)
High (Immediate)
Weak Base (), Aprotic
Stable / Slow
Steric hindrance
Low (Ideal for alkylation)
Acidic (pH < 4)
Rapid Solvolysis
-like / Rearrangement
Critical
Recommended Quenching Protocol (High Stability)
Use this protocol to isolate the tosylate from a reaction mixture.
Preparation: Prepare a biphasic mixture of TBME (tert-butyl methyl ether) and Saturated
cooled to 0°C.
Why TBME? It separates cleanly and does not solubilize water as much as THF/EtOAc.
Why Bicarb? It neutralizes acid without creating a high pH environment that promotes hydrolysis.
Quench: Pour the reaction mixture slowly into the stirred biphasic system.
Separation: Separate layers immediately. Wash the organic layer once with Brine (to remove residual water).
Drying: Dry over anhydrous
(Neutral pH) rather than (which can be slightly acidic).
Concentration: Rotary evaporate at bath temperature < 30°C . Do not heat to dryness under high vacuum for extended periods.
Module 4: Regulatory & Safety (ICH M7)
Alert: 2-Methylbutyl 4-methylbenzenesulfonate is a Potentially Mutagenic Impurity (PMI) . It is an alkylating agent capable of reacting with DNA.
Control Strategy (ICH M7 Option 4):
If this is used as a reagent in the synthesis of a drug substance:
Purge Argument: You must demonstrate that the downstream process rejects this impurity.
Analytical Monitoring: Due to the UV activity of the tosyl group, HPLC is suitable, but GC-MS is preferred for trace-level quantification (ppm levels) due to the volatility of the matrix.
Analytical Method Parameters (GC-MS):
Column: DB-5ms or equivalent (Non-polar).
Injector: Splitless (for trace analysis).
Temp Program: Low initial temp (40°C) to separate volatile alkene degradation products from the main peak.
Mass Spec: Monitor m/z 91 (Tropylium ion) and m/z 155 (Tosyl group) for specificity.
References
General Reactivity of Sulfonates: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
ICH Guidelines: International Council for Harmonisation.[4][5] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
Hydrolysis Kinetics: Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. Collection of Czechoslovak Chemical Communications.
Optimizing reaction temperature for 2-Methylbutyl tosylate synthesis
Topic: Optimizing Reaction Temperature for 2-Methylbutyl Tosylate Synthesis Document ID: TSS-ORG-502 Last Updated: 2025-05-15 Access Level: Public[1] Introduction Welcome to the Precision Synthesis Support Hub. You are l...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature for 2-Methylbutyl Tosylate Synthesis
Document ID: TSS-ORG-502
Last Updated: 2025-05-15
Access Level: Public[1]
Introduction
Welcome to the Precision Synthesis Support Hub. You are likely here because your synthesis of 2-methylbutyl tosylate is showing inconsistencies—low yields, unexpected alkyl chloride byproducts, or thermal degradation during purification.
The tosylation of 2-methyl-1-butanol is a kinetically controlled reaction.[1] While the mechanism appears simple (
), the temperature variable acts as a critical switch between the desired pathway and irreversible side reactions. This guide deconstructs the thermal parameters required to maintain the integrity of the chiral center (if using optically active starting material) and maximize purity.[1]
Module 1: The Thermodynamics & Kinetics (The "Why")
The Thermal Sweet Spot: -5°C to +25°C
The synthesis must be initiated at 0°C and maintained below 25°C .[1] Deviating from this window triggers competing mechanisms.[1]
Temperature Zone
Dominant Reaction Pathway
Kinetic Outcome
< -10°C
Viscosity Limit
Reaction rate slows significantly.[1] In neat pyridine, stirring becomes difficult, leading to local hot-spots upon reagent addition.[1]
-5°C to 5°C
O-Sulfonylation (Desired)
Kinetic control favors the attack of alcohol oxygen on sulfur.[1] The exotherm is manageable.[1]
25°C to 40°C
Mixed Region
Rate increases, but risk of PyridineHCl precipitating too fast and trapping reagents increases.[1]
> 50°C
Chloride Substitution ()
The chloride ion (), generated as a leaving group, gains enough thermal energy to attack the newly formed tosylate, converting it to 1-chloro-2-methylbutane .
Mechanistic Divergence
The following diagram illustrates how temperature dictates the fate of your molecule.[1]
Figure 1: Thermal divergence pathways. High temperatures activate the chloride ion to attack the product, converting your tosylate into an alkyl chloride.[2]
Module 2: Troubleshooting Dashboard
Use this section to diagnose specific failures in your current batch.
Q1: My NMR shows a triplet at
3.4-3.5 ppm instead of the expected tosylate signals. What happened?
Diagnosis: You have synthesized 1-chloro-2-methylbutane .[1]
Root Cause: Reaction temperature was too high (likely >40°C) or the reaction ran too long.[1]
The Mechanism: The chloride ion (from TsCl) is a decent nucleophile.[1] In the presence of heat, it displaces the excellent tosylate leaving group via
.[1]
Solution: Keep the reaction on ice (0°C) during the addition of TsCl. Do not reflux.[1] Limit reaction time to 3-4 hours at RT.
Q2: The reaction mixture turned black/dark brown.
Diagnosis: Polymerization or decomposition of TsCl.
Root Cause: Impure TsCl or lack of inert atmosphere.[1]
Solution: Recrystallize your p-Toluenesulfonyl chloride from chloroform/petroleum ether before use.[1] Impurities in the reagent often catalyze thermal degradation.[1]
Q3: I lost my product during distillation.
Diagnosis: Thermal decomposition.
Root Cause: Alkyl tosylates have high boiling points and are thermally unstable.[1] Distilling at atmospheric pressure will char the product.[1]
Solution:Do not distill at atmospheric pressure. Use high vacuum (< 1 mmHg).[1] 2-Methylbutyl tosylate is a high-boiling oil; if purity is critical but distillation fails, use flash chromatography (Hexane/EtOAc).[1]
Q4: The yield is low, and I smell an olefin (alkene).
Diagnosis: Elimination to 2-methyl-1-butene .
Root Cause: Reaction temperature too high or base concentration too strong/hot.[1]
Solution: Ensure the internal temperature never exceeds 20°C. If using KOH/NaOH (Schotten-Baumann conditions), switch to Pyridine/DCM to reduce basicity and elimination risk.[1]
Module 3: Optimized Protocol (The "Gold Standard")
This protocol is designed to minimize the "Chloride Shift" side reaction while ensuring complete conversion.[1]
, filter, and concentrate in vacuo at a bath temperature < 35°C .
Decision Tree for Purification
Figure 2: Purification decision logic based on scale and thermal sensitivity.
Module 4: Stability & Storage
Even after synthesis, temperature remains a threat.[1]
Thermal Instability: Alkyl tosylates are alkylating agents.[1] At elevated temperatures, they can self-alkylate or decompose.[1]
Hydrolysis: Moisture + Heat = Reversion to alcohol + TsOH.[1]
Storage Rule: Store under Argon at 4°C . For long-term storage (>1 month), store at -20°C .
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard protocols for sulfonate ester formation).
Kabalka, G. W.; Varma, M.; Varma, R. S. "Tosylation of Alcohols," J. Org.[1] Chem.1986 , 51, 2386–2388.[1] Link[1]
Tipson, R. S. "Sulfonic Esters of Carbohydrates: Reaction with Halide Ions," Adv.[1] Carbohydr. Chem.1953 , 8, 107–215.[1] (Detailed review on the displacement of tosylates by chloride ions at high temperatures).
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999.[1] (Stability data on sulfonates).
Org. Synth.1929 , 9,[1] 28. "Methyl p-toluenesulfonate."[1] Link (Foundational procedure illustrating temperature control for primary tosylates).[1]
Recrystallization vs column chromatography for 2-Methylbutyl tosylate
Topic: Recrystallization vs. Column Chromatography for 2-Methylbutyl Tosylate Document ID: TS-ORG-2MBT-001 Last Updated: February 24, 2026 Status: Active Diagnostic Triage: Start Here User Scenario: You have completed th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization vs. Column Chromatography for 2-Methylbutyl Tosylate
Document ID: TS-ORG-2MBT-001
Last Updated: February 24, 2026
Status: Active
Diagnostic Triage: Start Here
User Scenario: You have completed the tosylation of 2-methylbutanol and are attempting to purify the crude mixture. You are unsure whether to crystallize or chromatograph.
The Critical Pivot:
2-Methylbutyl tosylate (2-MBT) is a liquid (oil) at room temperature and pressure.
Decision Matrix:
If you see solids in your flask, they are impurities (likely unreacted Tosyl Chloride or Pyridine salts), not your product.
Workflow Decision Tree
Figure 1: Decision matrix for 2-MBT purification. Note that the target compound is a liquid; solids indicate contamination.
The "Recrystallization" Myth (Troubleshooting Solids)
Issue: "I tried to recrystallize my product from hexanes/EtOAc, and white needles formed. Is this my product?"
Verdict:NO. This is likely unreacted p-Toluenesulfonyl Chloride (TsCl) .
Technical Explanation:
Standard recrystallization purifies a solid product. Since 2-MBT is an oil, you cannot recrystallize it. However, you can exploit this property to perform "Reverse Crystallization" (Precipitation of Impurities).
Protocol: Removal of Excess TsCl via Precipitation
Instead of chromatography, use this method to bulk-remove TsCl before final polishing.
Dissolution: Dissolve the crude oil in a minimum amount of Pentane or Hexane/Diethyl Ether (9:1) .
Why: 2-MBT is highly soluble in lipophilic solvents; TsCl is less soluble in cold pure alkanes.
Freezing: Place the flask in a freezer (-20°C) for 4–12 hours.
Filtration: Rapidly filter the cold mixture through a chilled sintered glass funnel.
The Solid (Filter Cake): Discard (This is TsCl).
The Filtrate (Liquid): Contains your 2-MBT product.
Verification: Check the filtrate by TLC. If TsCl spots persist, proceed to Module 3 .
Column Chromatography: The Gold Standard
Issue: "My product decomposes on the column" or "I have poor separation."
Root Cause: Alkyl tosylates are alkylating agents. Silica gel is slightly acidic (
). This acidity can catalyze the hydrolysis of the tosylate back to the alcohol or elimination to the alkene (2-methylbutene).
Protocol: Buffered Silica Chromatography
To prevent decomposition, you must neutralize the silica gel.
Prepare the silica slurry using Hexanes containing 1% Triethylamine (v/v) .
Mechanism:[1][2] The amine neutralizes acidic sites on the silica surface (
), preventing acid-catalyzed decomposition.
Column Packing:
Pour the slurry and flush with 2–3 column volumes of the Hexane/1%
buffer.
Loading:
Load the crude 2-MBT (diluted in minimal Hexanes).
Elution:
Run the column using a gradient of Hexanes
5–10% EtOAc/Hexanes.
Note: You do not need to continue adding
to the eluent after the initial packing/flush, though maintaining 0.5% is safer for highly sensitive substrates.
Data Table: Separation Parameters
Component
Rf (10% EtOAc/Hex)
Visualization (UV)
Stain (PMA/Anisaldehyde)
2-Methylbutene (Elimination byproduct)
~0.95
No
Faint/Volatile
2-Methylbutyl Tosylate (Product)
0.40 – 0.50
Strong (UV Active)
Deep Blue/Purple
Tosyl Chloride (Impurity)
~0.60
Strong
Red/Brown
2-Methylbutanol (Hydrolysis byproduct)
~0.15
Weak
Blue
Distillation: The Hazard Zone
Warning: Distillation of tosylates is not recommended for routine purification due to thermal instability.
Risk Assessment:
Explosion Hazard: Tosylates can decompose violently at temperatures >150°C.
Polymerization: If trace acid is present, rapid polymerization of the elimination product (alkene) can occur.
If You Must Distill (Strict Requirements):
High Vacuum Essential: You must achieve < 1 mmHg pressure to keep the boiling point below 100°C.
Kugelrohr Apparatus: Use a Kugelrohr (bulb-to-bulb) distillation setup to minimize heating time.
Safety Barrier: Perform behind a blast shield.
Residue Check: Never distill to dryness. The residue often contains unstable sulfonate salts.
Authoritative Note: The University of California (UCI) reported a laboratory explosion specifically caused by the distillation of a tosylated compound at 120–130°C. The root cause was thermal decomposition [1].
FAQ & Troubleshooting
Q1: My column fractions turned pink/red after sitting for an hour. What happened?
A: This indicates decomposition. The tosylate is hydrolyzing, releasing p-toluenesulfonic acid (TsOH).[3] TsOH is auto-catalyzing further decomposition.
Fix: Immediately wash the combined organic fractions with saturated
, dry over , and evaporate. In the future, use the Buffered Silica method (Section 3).
Q2: Can I use Alumina instead of Silica?
A: Yes. Neutral Alumina (Activity Grade III) is actually superior for acid-sensitive tosylates as it avoids the acidity of silica. However, silica is cheaper and usually sufficient if buffered with triethylamine.
Q3: How do I remove excess TsCl without a column?
A: Use a chemical scavenger.[4] Add N,N-dimethylethylenediamine (1.5 equiv relative to excess TsCl) to the reaction mixture and stir for 30 mins. This converts TsCl into a highly polar sulfonamide that sticks to the silica baseline or can be removed via an acidic aqueous wash (1M HCl) [2].
References
University of California, Irvine (UCI) EHS. (2007). Explosion in a Chemistry Research Lab Using Distillation for Final Purification of Tosylated Compound. Lessons Learned Memo.[5] [Link]
Viziano, M., et al. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials.[1][6] Tetrahedron Letters. [Link][7]
PubChem. (2025).[8][9] Isobutyl p-toluenesulfonate (Analogous Physical Data).[8] National Library of Medicine.[9] [Link]
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Refer to Chapter 6, Section 6.
A Comparative Guide to the Validation of Analytical Methods for Sulfonate Ester Impurities
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of sulfonate ester impurities, with a deep dive into the critical process of method validation. It is design...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of sulfonate ester impurities, with a deep dive into the critical process of method validation. It is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the safety and quality of pharmaceutical products by controlling potentially mutagenic impurities.
The Imperative for Control: Sulfonate Esters as Genotoxic Impurities
Sulfonate esters are a class of process-related impurities that can form during the synthesis of active pharmaceutical ingredients (APIs), often when sulfonic acids are used in the presence of alcohols. Their significance in pharmaceutical analysis stems from their classification as potential genotoxic impurities (GTIs) or mutagenic impurities.[1] These compounds possess the ability to alkylate DNA, which can lead to mutations and potentially increase the risk of cancer, even at trace levels.[1][2]
The regulatory framework for controlling such impurities is primarily guided by the International Council on Harmonisation (ICH) M7 guideline.[3][4][5][6] This guideline establishes a risk-based approach for assessment and control, introducing the concept of the Threshold of Toxicological Concern (TTC). The TTC for most mutagenic impurities is set at 1.5 µg per day, representing a negligible lifetime cancer risk (1 in 100,000).[2][7][8] This stringent limit necessitates the development of highly sensitive and rigorously validated analytical methods to ensure patient safety and regulatory compliance.
Selecting the Optimal Analytical Technique: GC-MS vs. LC-MS
The two most powerful and commonly employed techniques for the trace-level analysis of sulfonate esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is not arbitrary but is dictated by the specific physicochemical properties of the target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and thermally stable compounds.[9][10] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being detected by the mass spectrometer.
Strengths: GC-MS is the method of choice for volatile sulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[11] It offers excellent chromatographic resolution and sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode, which enhances the signal-to-noise ratio for target compounds.[11]
Challenges: The primary limitation of GC is its requirement for analyte volatility and thermal stability.[10][12] Many larger, more complex sulfonate esters are not amenable to direct GC analysis. This can sometimes be overcome through chemical derivatization to create a more volatile analog, but this adds complexity and potential variability to the sample preparation process.[12][13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is exceptionally versatile, capable of analyzing a much broader range of compounds, including those that are non-volatile, polar, and thermally labile.[7][9][10][14] Separation occurs in the liquid phase, making it ideal for larger molecules that cannot be analyzed by GC.
Strengths: For sulfonate esters, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), provides outstanding sensitivity and specificity without the need for derivatization.[15][16] It is well-suited for analyzing a diverse array of sulfonate esters, from simple alkyl sulfonates to more complex aryl sulfonates, within a single run.
Ionization Causality: The choice of ionization source is critical for success.
Atmospheric Pressure Chemical Ionization (APCI): Often superior for sulfonate esters. A study comparing ionization modes found that APCI in negative ion mode provided stable precursor ions and better sensitivity and reproducibility for a suite of twelve different sulfonate esters.[15][17]
Electrospray Ionization (ESI): While widely used, ESI can be problematic for sulfonate esters. These compounds may form various adducts (e.g., with sodium or ammonium ions), which can dilute the signal of the primary protonated molecule, leading to poor sensitivity and reproducibility.[15][17]
Electrospray (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Key Advantage
Excellent for established volatile genotoxins
High versatility and sensitivity for a wide range of compounds
The Cornerstone of Confidence: Validation of Analytical Methods
An analytical method is only as reliable as its validation. The objective of method validation is to demonstrate that the procedure is suitable for its intended purpose.[18][19] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific parameters that must be evaluated.[20][21][22]
Caption: Interrelation of key validation parameters under ICH Q2(R1).
Key Validation Parameters Explained
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products. It is proven by demonstrating a lack of interference at the retention time of the analyte in blank and placebo samples.[20][23]
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[20]
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20] For GTI analysis, the LOQ must be sufficiently below the control threshold (derived from the 1.5 µ g/day TTC) to be meaningful.
Linearity & Range: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[23]
Accuracy: This measures the closeness of the test results to the true value. It is typically assessed by spiking the sample matrix with known quantities of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).[23]
Precision: This expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
Repeatability: Precision over a short interval with the same analyst, equipment, and reagents.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[23]
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[19] It provides an indication of the method's reliability during normal usage.
Experimental Protocols in Practice
The following sections provide illustrative, step-by-step protocols for both GC-MS and LC-MS methods. These are generalized examples and must be optimized for specific analytes and matrices.
Caption: General experimental workflow for sulfonate ester impurity analysis.
Standard Preparation: Prepare a stock solution of the sulfonate ester standards in a suitable solvent (e.g., Dichloromethane). Serially dilute to create calibration standards and spiking solutions.
Sample Preparation:
Accurately weigh approximately 100 mg of the drug substance into a GC vial.
Add 1.0 mL of the diluent (e.g., Dichloromethane).
Vortex for 1 minute to dissolve the sample completely.
GC-MS Parameters:
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 250 °C.
Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
MS Transfer Line: 280 °C.
Ion Source: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each analyte.
Protocol 2: LC-MS/MS Method for Broad-Spectrum Sulfonate Ester Analysis
Standard Preparation: Prepare a stock solution of sulfonate ester standards in Acetonitrile/Water (50:50). Serially dilute to create calibration standards and spiking solutions.
Sample Preparation:
Accurately weigh approximately 25 mg of the drug substance into a centrifuge tube.
Add 1.0 mL of the diluent (e.g., Acetonitrile/Water 50:50).
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
Centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Parameters:
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A time-based gradient from 5% to 95% Mobile Phase B.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), negative ion mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.[15]
Comparative Validation Data and Acceptance Criteria
The ultimate goal of validation is to produce reliable data that meets regulatory expectations. The table below summarizes typical performance data for the two techniques.
%RSD of results should be within acceptable limits
Note: ppm values are relative to the drug substance concentration.
The crucial step is to ensure the validated LOQ of the method is well below the control limit for each specific impurity in the drug product. This control limit is calculated based on the TTC (1.5 µ g/day ) and the maximum daily dose of the drug.
Conclusion
The control of sulfonate ester impurities is a non-negotiable aspect of pharmaceutical quality and safety. While both GC-MS and LC-MS/MS are powerful tools for this task, the selection must be scientifically justified based on the properties of the target impurities. GC-MS remains a robust choice for volatile sulfonates, whereas LC-MS/MS offers superior versatility and sensitivity for a broader range of these potentially mutagenic compounds.
Regardless of the chosen technology, a thorough method validation compliant with ICH Q2(R1) guidelines is the bedrock of analytical confidence. By systematically demonstrating specificity, sensitivity, linearity, accuracy, precision, and robustness, scientists can deliver data that is not only scientifically sound but also fully defensible to regulatory authorities, ultimately safeguarding patient health.
References
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. (n.d.).
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023, April 3).
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). (2014, September 24).
Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025, May 13).
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories Inc. (2025, July 9).
Key ICH Method Validation Parameters to Know - Altabrisa Group. (2025, August 25).
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. (2025, December 17).
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho. (2024, September 18).
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
FDA Guidelines on Genotoxic Impurities - Jstar-research. (n.d.).
Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes - ResearchGate. (n.d.).
Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed. (2014, August 15).
Genotoxic Impurities: Regulatory Best Practice - AIFA. (2017, September 13).
Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis - ACS Publications. (2022, August 24).
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.).
ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).
A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (n.d.).
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
How to analyze alkyl distribution of Methyl Ester Sulfonate / Sulfonated Methyl Ester? (2019, July 14).
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.).
Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog. (2026, January 7).
GC-MS applications in pharmaceutical analysis. (2017, April 19).
The Difference Between GC/MS and LC/MS Systems - Conquer Scientific. (2023, March 21).
How to Choose Between LC and GC for Your Analytical Needs - ILT. (2025, January 22).
GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science. (n.d.).
Comparative Reactivity Analysis: 2-Methylbutyl Tosylate vs. 2-Methylbutyl Bromide in Nucleophilic Substitution and Elimination Reactions
A Senior Application Scientist's Guide for Drug Development & Synthesis Professionals In the intricate landscape of synthetic organic chemistry, the choice of a leaving group is a pivotal decision that dictates the cours...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Drug Development & Synthesis Professionals
In the intricate landscape of synthetic organic chemistry, the choice of a leaving group is a pivotal decision that dictates the course and efficiency of a reaction. This guide provides an in-depth, objective comparison of two ubiquitous substrates, 2-methylbutyl tosylate and 2-methylbutyl bromide. As secondary alkyl systems, they reside at the mechanistic crossroads of substitution (Sₙ1/Sₙ2) and elimination (E1/E2) pathways, making their reactivity a subject of both academic interest and practical significance in multistep synthesis. We will dissect the fundamental principles governing their reactivity, supported by established mechanistic theory and detailed experimental frameworks.
The Theoretical Foundation: Unpacking Leaving Group Ability and Substrate Effects
The reactivity of any alkyl substrate in substitution and elimination reactions is governed by a delicate interplay of factors, primarily the nature of the leaving group, the structure of the alkyl backbone, the strength of the nucleophile or base, and the properties of the solvent.
The Leaving Group: A Tale of Two Anions
A "good" leaving group is one that can stabilize the negative charge it acquires upon departing from the substrate. The more stable the resulting anion, the weaker its basicity, and the more facile the cleavage of the carbon-leaving group bond.[1][2]
Bromide (Br⁻): As the conjugate base of a strong acid (hydrobromic acid, HBr, pKa ≈ -9), the bromide ion is a stable anion and therefore a good leaving group.[1] Its stability arises from its large atomic size and high polarizability, which disperses the negative charge over a large volume.
Tosylate (TsO⁻): The p-toluenesulfonate group is an exceptionally good leaving group. The resulting tosylate anion is the conjugate base of a very strong acid (p-toluenesulfonic acid, TsOH, pKa ≈ -2.8). Its remarkable stability is due to extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[2][3]
The Substrate: The Ambiguity of a Secondary System
The 2-methylbutyl scaffold is a secondary (2°) alkyl system. This classification is critical because secondary substrates can undergo reactions via all four major pathways (Sₙ1, Sₙ2, E1, E2), with the operative mechanism being highly sensitive to the reaction conditions.[5][6][7]
Furthermore, any reaction proceeding through a carbocation intermediate (Sₙ1 and E1) is susceptible to rearrangement. The initial 2-methylbutyl cation (a secondary carbocation) can undergo a rapid 1,2-hydride shift to form the more stable 2-methyl-2-butyl cation (a tertiary carbocation). This rearrangement has profound implications for the product distribution, often leading to a mixture of isomers.
Caption: General overview of competing pathways for a secondary substrate.
Mechanistic Deep Dive: Predicting Reactivity under Varied Conditions
The choice between tosylate and bromide influences the rate of reaction, but the reaction pathway is determined by the experimental conditions.
Bimolecular Nucleophilic Substitution (Sₙ2)
The Sₙ2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group and inverting the stereochemistry at the reaction center.[5] The rate is dependent on the concentrations of both the substrate and the nucleophile (rate = k[R-LG][Nu⁻]).[8]
Leaving Group Effect: The transition state involves partial breaking of the C-LG bond. A better leaving group like tosylate stabilizes this transition state more effectively than bromide, leading to a lower activation energy and a faster reaction.
Causality in Experimental Design: To favor an Sₙ2 pathway and achieve a clean substitution product, one must employ a strong, unhindered nucleophile (e.g., NaN₃, NaCN) in a polar aprotic solvent (e.g., DMSO, acetone).[7] This combination maximizes nucleophilicity while minimizing competing Sₙ1/E1 pathways.
Unimolecular Nucleophilic Substitution (Sₙ1)
The Sₙ1 reaction is a two-step process. The rate-determining first step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[5] This is followed by a rapid attack of the nucleophile on the carbocation. The rate depends only on the substrate concentration (rate = k[R-LG]).[8]
Leaving Group Effect: The rate is dictated by the speed of carbocation formation. Since tosylate is a better leaving group, 2-methylbutyl tosylate will ionize and form the carbocation faster than 2-methylbutyl bromide.
The Inevitable Rearrangement: For the 2-methylbutyl system, the Sₙ1 pathway is complicated by a 1,2-hydride shift. This means that regardless of whether the starting material is the tosylate or the bromide, the final substitution products will largely derive from the rearranged tertiary carbocation.
Causality in Experimental Design: Sₙ1 reactions are favored by conditions that stabilize the carbocation intermediate. This includes weak nucleophiles (which won't force an Sₙ2 reaction) and polar protic solvents (like ethanol or water) that can solvate both the departing leaving group and the carbocation.[7][9]
Caption: Sₙ1/E1 pathway for the 2-methylbutyl system showing carbocation rearrangement.
Bimolecular and Unimolecular Elimination (E2 & E1)
Elimination reactions compete with substitutions. The E2 reaction is a concerted process requiring a strong base, while the E1 reaction proceeds via the same carbocation intermediate as the Sₙ1 reaction and is favored by weak bases.[10][11][12]
Leaving Group Effect: In both E1 and E2 mechanisms, the C-LG bond is broken in the rate-determining step (or the only step for E2). Consequently, the superior leaving group ability of tosylate makes 2-methylbutyl tosylate more reactive in both E1 and E2 reactions than its bromide counterpart.
Causality in Experimental Design: To promote elimination over substitution, high temperatures are generally employed.
E2: A strong, sterically hindered base (e.g., potassium tert-butoxide, t-BuOK) is the classic choice to favor E2, as its bulk disfavors the Sₙ2 pathway.[11]
E1: This pathway will always compete with Sₙ1 and is promoted by the same conditions: a polar protic solvent and a weak, non-nucleophilic base.[9][11]
Quantitative Data Summary and Experimental Protocols
While precise rate constants require dedicated experimentation, we can predict relative reactivity and major products based on established principles.
Reaction Condition
Substrate
Expected Major Mechanism(s)
Relative Rate
Predicted Major Product(s)
NaCN in DMSO
2-Methylbutyl Bromide
Sₙ2
Base Rate (1)
3-Methylpentanenitrile
(Strong Nu⁻, Polar Aprotic)
2-Methylbutyl Tosylate
Sₙ2
Faster (>1)
3-Methylpentanenitrile
Reflux in Ethanol (EtOH)
2-Methylbutyl Bromide
Sₙ1 / E1
Slow
2-Ethoxy-2-methylbutane, 2-Methyl-2-butene
(Weak Nu⁻/Base, Polar Protic)
2-Methylbutyl Tosylate
Sₙ1 / E1
Fast
2-Ethoxy-2-methylbutane, 2-Methyl-2-butene
t-BuOK in t-BuOH
2-Methylbutyl Bromide
E2 >> Sₙ2
Base Rate (1)
2-Methyl-1-butene (Hofmann), 3-Methyl-1-butene
(Strong, Bulky Base)
2-Methylbutyl Tosylate
E2 >> Sₙ2
Faster (>1)
2-Methyl-1-butene (Hofmann), 3-Methyl-1-butene
Experimental Protocol 1: Synthesis of 2-Methylbutyl Tosylate from 2-Methyl-1-butanol
This protocol describes the conversion of a primary alcohol to a tosylate, which can then be used in subsequent reactivity studies. The conversion proceeds with retention of configuration as the C-O bond is not broken.[3]
Objective: To synthesize 2-methylbutyl tosylate, a substrate with an excellent leaving group, from its corresponding alcohol.
Methodology:
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-methyl-1-butanol (1.0 eq) and anhydrous pyridine (2-3 eq) as solvent and HCl scavenger. Cool the mixture to 0 °C in an ice-water bath.
Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
Purification: Combine the organic layers and wash successively with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Characterization: Purify the crude tosylate by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Workflow for the synthesis of 2-methylbutyl tosylate.
Experimental Protocol 2: Comparative Product Analysis under Solvolysis (Sₙ1/E1) Conditions
This protocol is designed to empirically demonstrate the effect of carbocation rearrangement and compare the overall reaction rates.
Objective: To identify and quantify the products formed from the solvolysis of 2-methylbutyl bromide and 2-methylbutyl tosylate in ethanol and determine their relative rates of reaction.
Methodology:
Reaction Setup: Prepare two separate, identical reaction vessels equipped with reflux condensers. In one, place a 0.1 M solution of 2-methylbutyl bromide in absolute ethanol. In the other, place a 0.1 M solution of 2-methylbutyl tosylate in absolute ethanol.
Kinetic Monitoring: At time t=0, place both flasks in a preheated oil bath at a constant temperature (e.g., 50 °C). At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction. Quench each aliquot immediately in a vial containing cold diethyl ether and a known amount of an internal standard (e.g., dodecane).
Rate Analysis: Analyze the quenched aliquots by Gas Chromatography (GC). Monitor the disappearance of the starting material peak relative to the internal standard. Plot ln([Substrate]) vs. time for both reactions. The slope of this line will be -k_obs. The ratio of the observed rate constants (k_tosylate / k_bromide) will give the relative reactivity.
Product Identification: After the reaction with the tosylate has reached >95% completion (as determined by GC), allow the bromide reaction to proceed for the same duration. Cool both mixtures, dilute with water, and extract with pentane.
Analysis: Concentrate the extracts and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products. Key expected products include 2-ethoxy-2-methylbutane (rearranged Sₙ1 product), 2-methyl-2-butene (rearranged E1 product), and potentially minor amounts of unrearranged products. Compare the product distributions from both starting materials.
Authoritative Conclusion and Field-Proven Insights
This comparative analysis confirms that 2-methylbutyl tosylate is a more reactive substrate than 2-methylbutyl bromide across all major substitution and elimination pathways. This is a direct consequence of the superior ability of the tosylate anion to stabilize negative charge through resonance.
For the synthetic chemist, the practical implications are clear:
To achieve clean, non-rearranged substitution (Sₙ2): The tosylate is the superior choice. Its higher reactivity allows for milder conditions, which can suppress competing side reactions. Combine it with a strong nucleophile in a polar aprotic solvent for optimal results.
When Sₙ1/E1 pathways are unavoidable or desired: Both substrates will yield a similar mixture of rearranged products due to the intermediacy of a common, rapidly equilibrating carbocation. The primary advantage of the tosylate here is kinetic; the reaction will proceed significantly faster, reducing reaction times and potentially improving overall process efficiency.[13]
The choice between these two substrates ultimately hinges on the desired synthetic outcome. While bromide is a perfectly adequate leaving group, the conversion of an alcohol to a tosylate is a reliable and often invaluable strategy to enhance reactivity and control the course of a reaction.[14] This principle is a cornerstone of modern synthetic planning, enabling the construction of complex molecules with greater precision and efficiency.
References
Benchchem. Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance.
Benchchem. SN1 vs.
Chemistry Stack Exchange.
Chemistry LibreTexts. 9.
Journal of the Chemical Society B.
White Rose Research Online.
Scribd. What Makes A Good Leaving Group?: - Ots (Better) - I - BR - CL - F - H20 (Worse).
Quora. How do secondary alkyl halides go through SN1 and SN2 reactions?. (2018).
White Rose Research Online.
Master Organic Chemistry. E1 vs E2: Comparing the E1 and E2 Reactions. (2012).
Online Organic Chemistry Tutor. E1 vs.
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. (2025).
Chemistry LibreTexts. 7.12: Comparison of SN1 and SN2 Reactions. (2020).
Orango. What Makes a Good Leaving Group in Organic Chemistry?. (2025).
Pharmaguideline. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides.
Chemistry Steps. How to Tell if the Mechanism is E1 or E2 with Practice Problems. (2023).
Chemistry LibreTexts. 9.7: Comparison of E1 and E2 Reactions. (2022).
Chemistry LibreTexts. 7.18: Comparison of E1 and E2 Reactions. (2020).
Oreate AI Blog. E1 vs E2: Understanding the Differences in Chemical Reactions. (2026).
Comparative Analysis of Mass Spectrometric Fragmentation Pathways for 2-Methylbutyl 4-methylbenzenesulfonate
A Guide for Genotoxic Impurity Monitoring Executive Summary & Scientific Context 2-Methylbutyl 4-methylbenzenesulfonate (2-Methylbutyl tosylate) is an alkyl sulfonate ester formed as a byproduct during the synthesis of a...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Genotoxic Impurity Monitoring
Executive Summary & Scientific Context
2-Methylbutyl 4-methylbenzenesulfonate (2-Methylbutyl tosylate) is an alkyl sulfonate ester formed as a byproduct during the synthesis of active pharmaceutical ingredients (APIs) when p-toluenesulfonic acid (tosylic acid) reacts with 2-methylbutanol.
Under ICH M7 guidelines , this compound is classified as a Genotoxic Impurity (GTI) due to its potential to alkylate DNA.[1][2] Consequently, it requires monitoring at trace levels (often ppm or ppb).
This guide compares the two primary mass spectrometric approaches for its detection: GC-MS (Electron Ionization) and LC-MS/MS (Electrospray Ionization) . While GC-MS provides structural fingerprinting via hard ionization, LC-MS/MS offers superior sensitivity for thermally labile sulfonates.
To understand the mass spectral signals, we must visualize the molecule's cleavage points. The sulfonate ester bond is the "weak link" in both thermal and collisional environments.
Graphviz Diagram: Fragmentation Pathways
The following diagram illustrates the primary bond cleavages governing the mass spectra in both EI and ESI modes.
Caption: Figure 1. Divergent fragmentation pathways. Red nodes indicate characteristic EI fragments; Green nodes indicate ESI precursors.
Technique 1: GC-MS (Electron Ionization)
GC-MS is the historical standard for alkyl sulfonates but requires caution due to the high boiling point of tosylates, which can lead to on-column degradation.
Fragmentation Mechanism (Hard Ionization)
In EI (70 eV), the molecular ion (
, m/z 242) is typically weak or absent. The energy excess causes rapid fragmentation:
-Cleavage (S-O bond): The most dominant break occurs at the sulfonate ester linkage, retaining the charge on the sulfonyl group.
Fragment:
Observed m/z:155 (Diagnostic Peak 1)
Desulfonylation: The m/z 155 ion loses neutral
.
Fragment: Tropylium ion (
)
Observed m/z:91 (Base Peak / Diagnostic Peak 2)
Alkyl Chain Scission: Cleavage at the C-O bond on the alkyl side.
Fragment: 2-methylbutyl cation (
)
Observed m/z:71
Experimental Protocol: GC-MS
Sample Prep: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or MTBE. Avoid alcohols to prevent transesterification.
The following table summarizes the operational differences, validated against standard industry practices for GTI analysis (Elder et al., 2010).
Feature
GC-MS (EI)
LC-MS/MS (ESI)
Primary Ion (m/z)
91, 155 (Fragments)
260 (Ammonium Adduct)
Selectivity
Moderate (Matrix interference at low m/z)
High (MRM specificity)
LOD (Typical)
0.5 - 5 ppm
0.01 - 0.1 ppm
Thermal Stability
Risk: Potential degradation in inlet
Safe: Ambient temperature ionization
Matrix Effects
Low (if proper extraction used)
High (Ion suppression possible)
Throughput
20-30 min run time
5-10 min run time
Analytical Workflow Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate MS technique based on API properties and sensitivity needs.
References
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
Elder, D. P., Teasdale, A., & Lipczynski, A. M. (2008). Control and analysis of alkyl esters of alkyl- and arylsulfonic acids in novel active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis. Link
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of p-Toluenesulfonamide derivatives (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69. Link
Szekely, G., et al. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.[1][2] Chemical Reviews. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Methylbutyl 4-methylbenzenesulfonate (2-Methylbutyl Tosylate) Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Chemical Safety Officers, Drug Development Scientists
Executive Summary: The Genotoxic Hazard
As a Senior Application Scientist, I must clarify the nature of the material before detailing its disposal. 2-Methylbutyl 4-methylbenzenesulfonate (CAS: 38261-81-3) is an alkyl sulfonate.[1][2] In the context of pharmaceutical development, this compound is classified as a Potentially Genotoxic Impurity (PGI) .
Why this matters: Like other alkyl tosylates, this molecule is a potent electrophile. It can alkylate DNA via nucleophilic substitution (
), leading to mutagenesis. Standard "down the drain" or simple solvent waste disposal is negligent . The protocol below prioritizes chemical deactivation (quenching) to destroy the alkylating potential before the waste leaves your fume hood.
Part 1: Chemical Profile & Hazard Identification
Before handling, verify the material against these physical parameters to ensure you are treating the correct waste stream.
Parameter
Data
Operational Implication
Chemical Name
2-Methylbutyl 4-methylbenzenesulfonate
Also known as 2-Methylbutyl tosylate
CAS Number
38261-81-3
Use for waste labeling
Molecular Formula
Contains Sulfur; Non-Halogenated
Physical State
Liquid (Colorless to pale yellow)
Density ~1.11 g/mL
Reactivity
Strong Electrophile
Reacts violently with strong oxidizers; hydrolyzes slowly in water
Primary Hazard
Genotoxicity / Skin Sensitization
Do not allow skin contact.[1][2][3] Penetrates gloves.
Part 2: Pre-Disposal Planning & Segregation
Effective disposal starts with segregation. Mixing this compound with incompatible streams increases disposal costs and safety risks.
Incompatible Streams: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases (unless part of a controlled quenching protocol).
Container: High-density polyethylene (HDPE) or Glass (Amber preferred).
Part 3: Chemical Deactivation Protocol (The "Quench")
Authority Note: Simply bottling a GTI (Genotoxic Impurity) creates a "time bomb" for waste handlers. The responsible scientific approach is to chemically destroy the alkylating hazard in situ.
The Mechanism:
We utilize Sodium Thiosulfate as a "soft" nucleophile. It attacks the electrophilic carbon of the 2-methylbutyl group, displacing the tosylate leaving group. This converts the toxic alkylating agent into a non-genotoxic Bunte salt (organic thiosulfate).
Ethanol (or suitable solvent to ensure miscibility)
Preparation:
Prepare a 20% (w/v) solution of Sodium Thiosulfate in water.
Ensure you have a 2:1 molar excess of thiosulfate relative to the tosylate waste.
The Mix:
Dissolve the 2-Methylbutyl tosylate waste in a minimal amount of Ethanol or Acetonitrile (if not already in solution).
Slowly add the Thiosulfate solution to the waste with stirring.
Note: The mixture may become biphasic. Vigorous stirring is required to ensure phase transfer and reaction.
Reaction Time:
Allow the mixture to stir at room temperature for 24 hours .
Validation: If you have LC-MS capability, check for the disappearance of the parent peak (MW ~242.33).
Final Disposal:
The resulting mixture now contains Bunte salts and sodium tosylate.
Adjust pH to neutral (pH 6-8) if necessary.
Dispose of the deactivated mixture into the Non-Halogenated Organic Solvent waste container.
Labeling: Mark the tag with "Deactivated Tosylate Waste - Contains Sulfonates."
Part 4: Spill Response & Logistics Workflow
In the event of a spill, speed is critical to prevent surface contamination.
Figure 1: Decision matrix for handling 2-Methylbutyl tosylate waste streams, distinguishing between emergency spill response and routine chemical deactivation.
Part 5: Regulatory & Final Fate
US RCRA Classification:
While 2-Methylbutyl tosylate does not have a specific "P" or "U" list code, it must be characterized based on its ignitability (if in solvent) and toxicity.
D001: If dissolved in flammable solvent (Flash point < 60°C).
Characteristic: Toxic/Reactive (due to alkylating potential).
Final Fate:
The only acceptable final disposal method for alkyl sulfonates is High-Temperature Incineration .
This ensures the complete thermal destruction of the sulfonate backbone.
Do not autoclave (risk of volatilization).
Do not sewer (aquatic toxicity and persistence).
References
Lunn, G., & Sansone, E. B. (2012).[6] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[7] (Definitive guide on thiosulfate quenching of sulfonates).
European Medicines Agency (EMA). (2006).[8] Guideline on the Limits of Genotoxic Impurities. (Establishes the classification of alkyl tosylates as GTIs).
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